molecular formula C22H22N2OS B3299458 1-Benzoyl-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione CAS No. 899910-84-0

1-Benzoyl-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione

Cat. No.: B3299458
CAS No.: 899910-84-0
M. Wt: 362.5 g/mol
InChI Key: YEPDCXSSFABBEP-UHFFFAOYSA-N
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Description

1-Benzoyl-3-phenyl-1,4-diazaspiro[46]undec-3-ene-2-thione is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

The synthesis of 1-Benzoyl-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the spirocyclic core, followed by the introduction of the benzoyl and phenyl groups. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. Industrial production methods may involve optimization of these reactions to increase yield and purity.

Chemical Reactions Analysis

1-Benzoyl-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl group, using reagents like sodium methoxide.

Scientific Research Applications

1-Benzoyl-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It may be used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Benzoyl-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.

Comparison with Similar Compounds

Similar compounds to 1-Benzoyl-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione include:

    1-Benzoyl-3-(4-fluorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione: This compound has a fluorine atom on the phenyl ring, which can alter its chemical reactivity and biological activity.

    1-Benzoyl-3-(4-tert-butylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione: The presence of a tert-butyl group can affect the compound’s steric properties and its interactions with other molecules.

The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

phenyl-(2-phenyl-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2OS/c25-20(18-13-7-4-8-14-18)24-21(26)19(17-11-5-3-6-12-17)23-22(24)15-9-1-2-10-16-22/h3-8,11-14H,1-2,9-10,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPDCXSSFABBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzoyl-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione
Reactant of Route 2
1-Benzoyl-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione
Reactant of Route 3
1-Benzoyl-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione
Reactant of Route 4
1-Benzoyl-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione
Reactant of Route 5
1-Benzoyl-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione
Reactant of Route 6
1-Benzoyl-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione

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